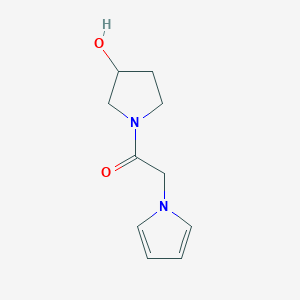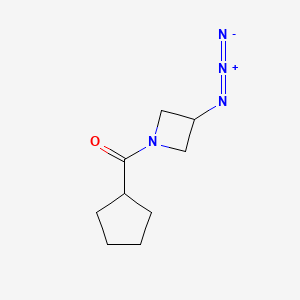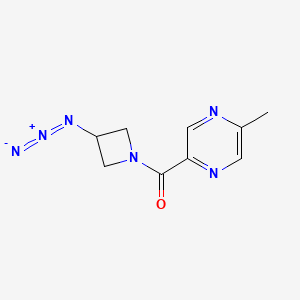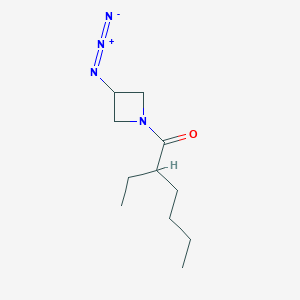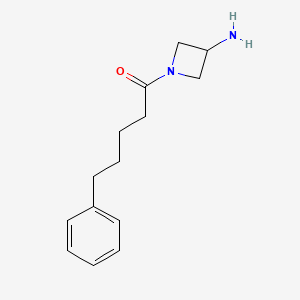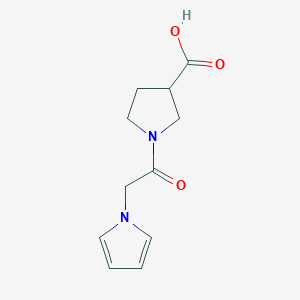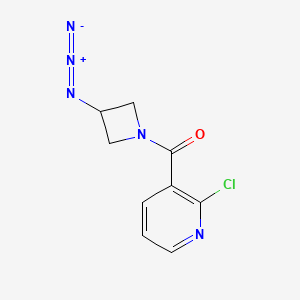![molecular formula C10H14ClF2NO B1476284 2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one CAS No. 2098130-54-0](/img/structure/B1476284.png)
2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Descripción general
Descripción
The compound “2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Pyrrole rings are found in many important biological compounds, including heme .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a method similar to the Paal-Knorr synthesis, which is a common method for synthesizing pyrroles . The difluorohexahydrocyclopenta group could potentially be added through a series of steps involving nucleophilic substitution and reduction reactions.Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
The compound has been a subject of interest in the synthesis of structurally diverse libraries through alkylation and ring closure reactions. It serves as a building block in the generation of a wide range of compounds, such as dithiocarbamates, thioethers, and various NH-azoles, contributing significantly to the field of synthetic chemistry (Roman, 2013). Additionally, its isomeric forms, like 3-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, have been analyzed for their crystal structures, further indicating its importance in structural chemistry and materials science (Su et al., 2013).
Pharmacological Potential
The compound has shown potential in pharmacology, particularly in the creation of novel antiaromatic systems and benzodiazepines. For instance, 2-chlorocyclohepta[b]pyrroles have been involved in the synthesis of cyclohepta[1′,2′: 4,5]pyrrolo[1,2-a]benzimidazole and 5H-Cyclohepta[1′,2′: 4,5]pyrrolo[2,3-b][1,5]benzodiazepine, indicating its relevance in developing pharmacologically active compounds (Abe et al., 1990).
Molecular Interaction Studies
The compound's derivatives have been studied for their molecular interactions and crystal structures. For instance, analysis of hydrogen bonding in crystals of pyrrol-2-yl chloromethyl ketone derivatives has provided valuable insights into the hydrogen bond motifs and interaction energies within these structures, contributing to a better understanding of molecular interactions and crystal engineering (Domagała et al., 2022).
Material Science and Sensing Applications
Research has also explored the use of derivatives of this compound in material science and sensing applications. For instance, fluorinated derivatives, such as octamethyloctafluorocalix[4]pyrrole and 2,3-di(3‘,4‘-difluoropyrrol-2‘yl)quinoxaline, have been studied for their binding affinity towards anions like fluoride, chloride, or dihydrogen phosphate, indicating their potential use in sensory applications and material sciences (Anzenbacher et al., 2000).
Propiedades
IUPAC Name |
2-chloro-1-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClF2NO/c1-6(11)9(15)14-4-7-2-3-10(12,13)8(7)5-14/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCNBRWHEDLCNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CCC(C2C1)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



